molecular formula C5H8Cl2O2S B2964148 1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride CAS No. 2230807-17-5

1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B2964148
CAS No.: 2230807-17-5
M. Wt: 203.08
InChI Key: ZOHRSULRLAGHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8Cl2O2S. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a chloroethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

    Addition Reactions: The chloroethyl group can participate in addition reactions, particularly with nucleophiles.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The chloroethyl group can also participate in reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and chloroethyl compounds. Similar compounds include:

    Cyclopropanesulfonyl chloride: Lacks the chloroethyl group, making it less versatile in certain reactions.

    2-Chloroethylsulfonyl chloride: Lacks the cyclopropane ring, which can affect its reactivity and applications.

The presence of both the cyclopropane ring and the chloroethyl group in this compound makes it unique and valuable in various synthetic applications.

Properties

IUPAC Name

1-(2-chloroethyl)cyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2S/c6-4-3-5(1-2-5)10(7,8)9/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHRSULRLAGHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCCl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.